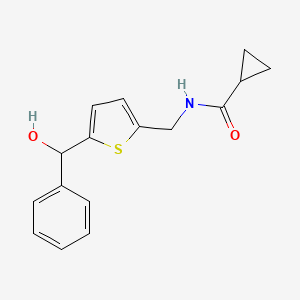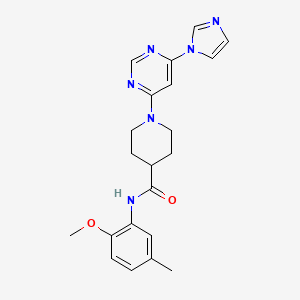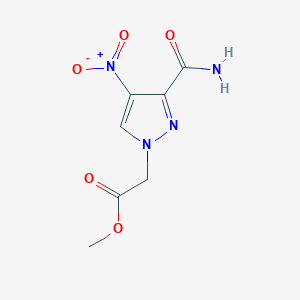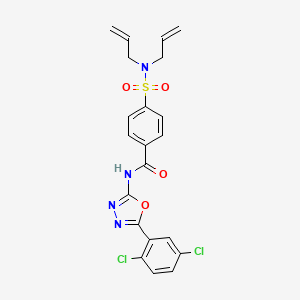
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound. It contains a total of 39 bonds, including 22 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, and 11 aromatic bonds. The molecule also includes 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a variety of bond types and ring structures. It includes a three-membered ring, a five-membered ring, and a six-membered ring. The molecule also contains a secondary amide (aliphatic) and a hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can lead to a wide range of products. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its bond structure and functional groups. It contains a total of 39 bonds, including 22 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, and 11 aromatic bonds .Scientific Research Applications
Anticancer Applications
- Predictive Design for Anticancer Drugs: A study by Sosnovsky, Rao, and Li (1986) explored the design of anticancer drugs, focusing on analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA). They investigated the therapeutic indices of various analogues, including those with modifications like methyl groups or replacement of the nitroxyl moiety, which could relate to the therapeutic potential of compounds similar to N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide in cancer treatment (Sosnovsky, Rao, & Li, 1986).
Synthesis and Characterization
- Synthesis and Characterization of Derivatives: Özer et al. (2009) synthesized and characterized various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. Their work included elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, which are crucial for understanding the properties and potential applications of similar compounds like this compound (Özer, Arslan, VanDerveer, & Külcü, 2009).
Pharmacological Studies
- Novel Antidepressants Research: Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, and Couzinier (1987) explored 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants. This research can provide insights into the pharmacological applications of compounds structurally related to this compound, highlighting their potential in treating depression (Bonnaud et al., 1987).
PET Imaging Studies
- PET Imaging and Radioligands: Gunn, Lammertsma, and Grasby (2000) conducted a study on [carbonyl-(11)C]WAY-100635, a PET radioligand for imaging the 5-hydroxytryptamine(1A) receptor. The study's focus on modeling strategies for the quantitative analysis of this radioligand can be related to the potential use of this compound in imaging studies (Gunn, Lammertsma, & Grasby, 2000).
Antimicrobial and Antipathogenic Research
- Antimicrobial and Antipathogenic Studies: Limban, Marutescu, and Chifiriuc (2011) synthesized and evaluated acylthioureas, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, for their antipathogenic activity. This research is relevant for understanding the potential antimicrobial applications of structurally similar compounds like this compound (Limban, Marutescu, & Chifiriuc, 2011).
Mechanism of Action
Target of Action
The primary targets of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide are currently unknown. Thiophene derivatives, which this compound is a part of, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .
Result of Action
Thiophene derivatives have been shown to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(11-4-2-1-3-5-11)14-9-8-13(20-14)10-17-16(19)12-6-7-12/h1-5,8-9,12,15,18H,6-7,10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWGWJWDVDQFHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2389920.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2389925.png)
![3-Methyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2389927.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2389928.png)
![1-(2-fluorophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2389930.png)

![N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2389935.png)

![4-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2389938.png)
![8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane](/img/structure/B2389939.png)
![N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B2389940.png)